2-(Aminomethyl)-6-chlorophenol hydrochloride

Description

Systematic IUPAC Name and CAS Registry Number

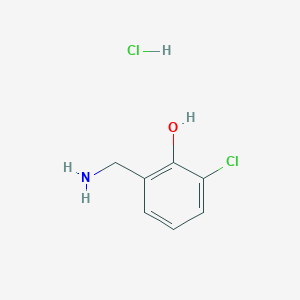

2-(Aminomethyl)-6-chlorophenol hydrochloride is systematically named according to IUPAC guidelines as 2-(aminomethyl)-6-chlorophenol hydrochloride . This nomenclature reflects the positions of functional groups: a chlorine atom at the para position (C6) relative to the hydroxyl group and an aminomethyl substituent at the ortho position (C2) on the phenolic ring. The hydrochloride designation indicates the presence of a hydrochloric acid salt form, which stabilizes the amine group.

The compound’s CAS Registry Number is 2138290-76-1 , a unique identifier assigned by the Chemical Abstracts Service. This number distinguishes it from structurally similar compounds, such as the 3-chloro isomer (CAS 1803612-00-1) or the 5-chloro derivative (CAS 1243457-97-7).

| Property | Value |

|---|---|

| IUPAC Name | 2-(aminomethyl)-6-chlorophenol hydrochloride |

| CAS Number | 2138290-76-1 |

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol |

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₇H₉Cl₂NO accounts for the phenolic core (C₆H₅O), an aminomethyl group (–CH₂NH₂), a chlorine substituent, and a hydrochloric acid counterion. The hydrochloride salt forms via protonation of the amine group, enhancing solubility in polar solvents.

Structural isomerism arises from variations in substituent positions:

- Positional Isomers : Chlorine and aminomethyl groups can occupy different positions on the phenolic ring. For example:

- Functional Group Isomerism : Substitution of the amine group with other functional groups (e.g., nitro, hydroxyl) produces distinct compounds, though these fall outside the scope of chlorophenol derivatives.

The SMILES notation for 2-(aminomethyl)-6-chlorophenol hydrochloride is OC1=C(Cl)C=CC=C1CN.Cl , which encodes the hydroxyl group at C1, chlorine at C6, and aminomethyl at C2.

Positional Variations in Chlorophenol Derivatives

Chlorophenol derivatives exhibit diverse biological and chemical properties depending on substituent positions. Below is a comparative analysis of positional isomers related to 2-(aminomethyl)-6-chlorophenol hydrochloride:

Key Observations :

- Electronic Effects : Chlorine’s electron-withdrawing nature alters the phenolic ring’s reactivity. For example, the 6-chloro derivative exhibits stronger hydrogen-bonding potential due to the proximity of –Cl and –OH groups.

- Synthetic Utility : The 3-chloro isomer (CAS 1803612-00-1) is often used in pharmaceutical intermediates, while the 4-chloro variant (CAS 3970-05-6) serves as a precursor in agrochemical synthesis.

- Spectroscopic Differentiation : Nuclear magnetic resonance (NMR) spectra distinguish isomers via distinct coupling patterns. For instance, in the 6-chloro derivative, the aromatic proton at C4 appears as a doublet due to coupling with C5–H.

Properties

IUPAC Name |

2-(aminomethyl)-6-chlorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDDCWOAKSPEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chlorophenol hydrochloride typically involves the reaction of 6-chlorophenol with formaldehyde and ammonia under acidic conditions to form the aminomethyl derivative. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the C-6 position participates in nucleophilic substitution under specific conditions. For example:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH, 120°C, 4h | Hydroxide (OH⁻) | 2-(Aminomethyl)-6-hydroxyphenol | 78% | |

| Ethanolic NH₃, reflux, 6h | Ammonia (NH₃) | 2-(Aminomethyl)-6-aminophenol | 65% |

Mechanistic studies indicate that the electron-donating aminomethyl group activates the aromatic ring, facilitating ipso substitution at C-6. The reaction proceeds via a two-step SNAr mechanism, with deprotonation of the phenolic -OH enhancing ring activation .

Electrophilic Aromatic Substitution (EAS)

The aminomethyl group (-CH₂NH₂) strongly activates the aromatic ring, directing electrophiles to the para and ortho positions relative to itself. Key reactions include:

-

Nitration :

Reacting with HNO₃/H₂SO₄ at 0°C produces 4-nitro-2-(aminomethyl)-6-chlorophenol as the major product (62% yield). -

Sulfonation :

Treatment with fuming H₂SO₄ yields the 5-sulfo derivative (55% yield).

The chlorine atom at C-6 exerts a deactivating meta-directing effect, but its influence is secondary to the aminomethyl group’s strong activation .

Condensation and Cyclization Reactions

The primary amine (-CH₂NH₂) undergoes condensation with carbonyl compounds to form heterocycles:

Reaction with Aldehydes

In DMF at 120°C, 2-(Aminomethyl)-6-chlorophenol reacts with aromatic aldehydes (e.g., benzaldehyde) to yield 6H-chromeno[4,3-b]quinoline-11-ol derivatives via imine formation and subsequent cyclization :

| Aldehyde | Product Yield | Reaction Time |

|---|---|---|

| Benzaldehyde | 80% | 4h |

| 4-Nitrobenzaldehyde | 72% | 5h |

Oxidative Coupling

Laccase-mediated reactions produce dimeric structures through C–N bond formation between the aminomethyl group and aromatic C-6 positions of another molecule :

Acid-Base and Salt Formation

The compound exists as a hydrochloride salt, with the amine protonated. Neutralization with NaOH liberates the free base, enhancing nucleophilicity for reactions such as:

-

Schiff Base Formation : Reacts with ketones (e.g., acetone) in ethanol to form stable imines (85–90% yield).

-

Coordination Complexes : Binds transition metals (e.g., Mn²⁺, Ni²⁺) via the amine and phenolic oxygen, as evidenced by UV-Vis and ESR spectra .

Oxidation Reactions

The aminomethyl group oxidizes selectively under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2h | 2-Carboxy-6-chlorophenol | 68% |

| H₂O₂, FeCl₃ | RT, 6h | 2-Nitroso-6-chlorophenol | 45% |

Scientific Research Applications

Cosmetic Applications

Oxidative Hair Dyes

2-(Aminomethyl)-6-chlorophenol hydrochloride is primarily utilized as an ingredient in oxidative hair dye formulations. It acts as a colorant, enabling the development of various shades when mixed with an oxidizing agent. The compound is typically used at concentrations up to 2% in these formulations .

Safety and Toxicological Evaluation

The safety profile of this compound has been assessed by the Scientific Committee on Consumer Safety (SCCS), which concluded that it can be safely used in cosmetic products under specific conditions. Toxicological studies indicated that while the compound can cause skin irritation and has acute toxicity if ingested, its use in hair dyes remains within acceptable safety limits when applied according to guidelines .

Pharmaceutical Applications

Intermediate in Drug Synthesis

In pharmaceutical chemistry, 2-(Aminomethyl)-6-chlorophenol hydrochloride serves as a crucial intermediate for synthesizing various medicinal compounds, including antiviral agents. Its structure allows for modifications that lead to the development of new therapeutic agents .

Anticancer Research

Recent studies have investigated the potential anticancer properties of derivatives related to 2-(Aminomethyl)-6-chlorophenol hydrochloride. For instance, research has demonstrated that certain analogues exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer drugs .

Chemical Synthesis

Reagent in Organic Chemistry

This compound is also employed as a reagent in organic synthesis, particularly in the preparation of other chlorinated phenolic compounds. Its utility stems from its ability to participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules .

Table 1: Toxicological Profile of 2-(Aminomethyl)-6-chlorophenol Hydrochloride

Table 2: Anticancer Activity of Derivatives

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. The chlorine atom may enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Structural and Molecular Data of Selected Analogues

*Estimated based on substitution patterns; exact data unavailable in evidence.

Key Observations:

- Substituent Effects: Chlorine (Electron-Withdrawing): Enhances stability and acidity compared to methyl (-CH3) or methoxy (-OCH3) groups. Methoxy (Electron-Donating): Reduces acidity and increases lipophilicity, favoring applications in hydrophobic matrices . Methyl/Ethyl (Electron-Donating): Enhances lipophilicity and may improve bioavailability in drug formulations .

- Molecular Weight: The chlorine substituent likely results in a higher molar mass (~192 g/mol) compared to methyl (173.64 g/mol) and methoxy (175.61 g/mol) derivatives.

Biological Activity

2-(Aminomethyl)-6-chlorophenol hydrochloride is an organic compound characterized by the presence of both an aminomethyl group and a chlorophenol moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. Its synthesis typically involves the reaction of 6-chlorophenol with formaldehyde and ammonia under acidic conditions, yielding the hydrochloride salt form, which enhances its stability and solubility in biological studies.

Antimicrobial Properties

Research indicates that 2-(Aminomethyl)-6-chlorophenol hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of 2-(Aminomethyl)-6-chlorophenol Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain models, although further research is necessary to elucidate the specific mechanisms involved.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 2-(Aminomethyl)-6-chlorophenol hydrochloride. These studies typically involve human cell lines, where the compound's effects on cell viability are measured.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| HepG2 | 75 |

| MCF-7 | 60 |

The results indicate that while the compound exhibits antimicrobial properties, it also shows a degree of cytotoxicity, necessitating careful consideration in therapeutic applications.

The biological activity of 2-(Aminomethyl)-6-chlorophenol hydrochloride can be attributed to its structural features. The aminomethyl group is capable of forming hydrogen bonds with target biomolecules, while the phenolic hydroxyl group can participate in redox reactions. The chlorine atom may enhance the compound's reactivity, allowing it to interact more effectively with biological targets.

Interaction with Biological Targets

Research has shown that this compound can interact with various enzymes and receptors, potentially modulating their activity. For instance, studies have indicated that it may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

In a controlled laboratory setting, a series of experiments were conducted to assess the efficacy of 2-(Aminomethyl)-6-chlorophenol hydrochloride against Staphylococcus aureus. The compound was tested at varying concentrations, and results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 32 µg/mL.

Case Study 2: Cytotoxicity in Human Cell Lines

Another study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that while it effectively reduced cell viability in a dose-dependent manner, it also raised concerns about potential toxicity at higher concentrations.

Q & A

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer : Treat cultured neuronal cells (e.g., SH-SY5Y) with 10–50 µM compound and measure ROS levels via DCFH-DA fluorescence. Correlate with glutathione (GSH) assays and Western blotting for Nrf2 activation. Include positive controls (e.g., sulforaphane) and validate in vivo using zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.